molecular formula C11H14BrNO3 B15271841 Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

Cat. No.: B15271841
M. Wt: 288.14 g/mol
InChI Key: PHSXQEQCDRUHGN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7) is an α-amino ester with the molecular formula C₁₁H₁₄BrNO₃. Its structure features a benzene ring substituted with a bromo group at the 3-position and a methoxy group at the 4-position, linked to an ethyl ester and an amino group at the α-carbon . This compound is utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocycles and bioactive molecules. Its hydrochloride salt form (CAS 10-F650983) is also commercially available, enhancing solubility and stability for laboratory applications .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate

InChI

InChI=1S/C11H14BrNO3/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6,10H,3,13H2,1-2H3

InChI Key

PHSXQEQCDRUHGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)OC)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate can be achieved through several methods. One common approach involves the N-methylation of bromotoluene followed by an amination reaction to yield the desired product . The reaction conditions typically involve the use of organic solvents such as ethanol, methanol, or chloroform, and the reactions are often carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the brominated group to a less reactive form.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as hydroxyl or amino groups.

Scientific Research Applications

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate is a chemical compound with a molecular formula of C11H14BrNO3C_{11}H_{14}BrNO_3 and a molecular weight of approximately 288.14 g/mol. It features an ethyl ester group, an amino group, and a brominated methoxyphenyl moiety. This compound is known by its CAS number 1432677-66-1.

Pharmaceutical Development

This compound is used in pharmaceutical development because of its potential biological activities. The presence of bromine and methoxy groups significantly influences its chemical reactivity and biological activity compared to similar compounds. Its structural components suggest potential interactions with biological targets. Interaction studies are performed to understand how it interacts with biological macromolecules, which is crucial for elucidating its pharmacokinetics and pharmacodynamics.

Thiazole-bearing molecules, which are structurally related, have shown significant anticonvulsant action . A para-halogen-substituted phenyl attached to the thiazole ring is important for this activity . Additionally, molecules with methyl and adamantyl substitutions have also shown significant activity . The presence of electron-withdrawing groups such as Cl, Br, and F on the phenyl ring connected at the 6th position of pyridazinone ring resulted in higher seizure protection .

Mechanism of Action

The mechanism by which Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the brominated methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

Ethyl 2-bromo-2-(2-methoxyphenyl)acetate (CAS 1131594-13-2)
  • Formula : C₁₁H₁₃BrO₃
  • Key Differences: The bromo and methoxy groups are positioned at the 2- and 2'-positions on the phenyl ring, respectively, and the α-carbon bears a bromo instead of an amino group.
  • Impact: The absence of the amino group reduces nucleophilic reactivity, making this compound less versatile in forming amides or imines. The electron-withdrawing bromo and electron-donating methoxy groups create a distinct electronic profile, influencing regioselectivity in electrophilic substitutions .
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride (CAS 1956332-71-0)
  • Formula : C₉H₁₂Cl₂N₂O₂
  • Key Differences : The aromatic system is a pyridine ring with a chlorine substituent at the 3-position.
  • This structure is more likely to engage in coordination chemistry or act as a ligand in metal-catalyzed reactions compared to the purely aromatic target compound .

Functional Group Variations

Ethyl 2-phenylacetoacetate (CAS 5413-05-8)
  • Formula : C₁₂H₁₄O₃
  • Key Differences: A β-keto ester lacking the amino and bromo-methoxy substituents.
  • Impact: The β-keto group enables keto-enol tautomerism, facilitating condensation reactions (e.g., Knorr quinoline synthesis). In contrast, the amino group in the target compound allows for Schiff base formation or peptide coupling, expanding its utility in heterocycle synthesis .
2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5)
  • Formula : C₉H₉BrO₂
  • Key Differences: An acetophenone derivative without the ester or amino groups.
  • Impact : The ketone group is reactive toward nucleophilic additions (e.g., Grignard reactions), whereas the ester in the target compound is more suited for hydrolysis or transesterification. The bromo-methoxy substitution pattern is conserved, suggesting similar electronic effects in aryl cross-coupling reactions .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name CAS Number Formula Key Functional Groups Key Applications
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 1131594-34-7 C₁₁H₁₄BrNO₃ Amino, ester, Br, OMe Heterocycle synthesis, drug intermediates
Ethyl 2-bromo-2-(2-methoxyphenyl)acetate 1131594-13-2 C₁₁H₁₃BrO₃ Bromo, ester, OMe Electrophilic substitution
Ethyl 2-phenylacetoacetate 5413-05-8 C₁₂H₁₄O₃ β-Keto, ester Condensation reactions
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ Ketone, Br, OMe Cross-coupling intermediates

Biological Activity

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • CAS Number : 1432677-66-1
  • Molecular Formula : C12H14BrNO3
  • Molecular Weight : Approximately 288.14 g/mol

The compound contains an ethyl ester group, an amino group, and a bromo-substituted methoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions.

Synthesis Methods

Various synthetic routes have been developed for the production of this compound. Common methods include:

  • Microwave-Assisted Synthesis : This method enhances reaction efficiency and yield.
  • Conventional Heating : Traditional heating methods are also employed but may result in lower yields compared to microwave techniques.

The following table summarizes the yields and conditions for different synthesis methods:

Synthesis MethodYield (%)Reaction Conditions
Microwave-Assisted71%Acetonitrile, 20°C for 36 hours
Conventional HeatingVariesTypically higher temperatures for extended periods

Pharmacological Profile

This compound has demonstrated a range of biological activities, particularly in pharmacology. Key areas of research include:

  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines. Preliminary studies indicate IC50 values ranging from 5 to 10 µM, suggesting potent anticancer properties .
  • Mechanism of Action : The compound's mechanism involves disrupting microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. Notably, studies have shown that it activates caspase pathways associated with programmed cell death .
  • Interaction with Biological Targets : this compound interacts with specific biological macromolecules, influencing pathways critical for cell proliferation and survival.

Case Studies

A recent study evaluated the cytotoxic effects of this compound on HeLa cells, revealing significant apoptosis induction at concentrations as low as 20 µM. The results are summarized below:

Concentration (µM)% Cell ViabilityApoptosis Induction (%)
2051.581
3070.570
50<10>90

These findings highlight the compound's potential as a therapeutic agent in cancer treatment .

Applications

This compound is utilized in various fields:

  • Medicinal Chemistry : As a lead compound for developing new anticancer drugs.
  • Biochemical Research : Serves as a tool for studying apoptosis mechanisms and cellular pathways.

Q & A

Q. Resolution Strategies :

  • Use single-crystal X-ray diffraction (SHELX software) to confirm solid-state structure .
  • Compare 2D NMR (COSY, HSQC) with computational models (DFT) to validate solution-phase geometry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Core methods include:

  • ¹H/¹³C NMR : Assign signals for the brominated aromatic ring (δ 7.2–7.8 ppm), methoxy group (δ ~3.8 ppm), and ethyl ester (δ 1.2–4.2 ppm) .
  • IR Spectroscopy : Confirm ester carbonyl (~1740 cm⁻¹) and amino N–H stretches (~3350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 302.0 (C₁₁H₁₃BrNO₃⁺) .

Advanced Tip : Use X-ray photoelectron spectroscopy (XPS) to probe electronic effects of the bromine substituent .

Advanced: How does the 3-bromo-4-methoxy substitution influence reactivity in cross-coupling reactions?

The bromine atom at the meta position acts as a directing group, enabling:

  • Suzuki-Miyaura coupling with aryl boronic acids (Pd catalysis) for biaryl synthesis .
  • Buchwald-Hartwig amination to install diverse amino groups .

Key Limitation : Steric hindrance from the para-methoxy group reduces electrophilicity at the ortho position. Computational studies (e.g., Fukui indices) can predict reactive sites .

Basic: What are the primary applications in medicinal chemistry?

This compound is a precursor for:

  • Antimicrobial agents : The bromine and methoxy groups enhance membrane penetration .
  • Kinase inhibitors : The α-amino ester motif mimics ATP-binding motifs in enzymes .

Validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ measurements) and compare with control compounds like Ethyl 2-(4-chlorophenyl)acetate .

Advanced: How do structural analogs differ in biological activity?

Analog Key Structural Difference Biological Impact
Ethyl 2-amino-2-(4-bromophenyl)acetateLacks meta-methoxy groupReduced antibacterial activity
Ethyl 2-(6-bromopyridin-2-yl)acetatePyridine ring vs. benzeneEnhanced kinase selectivity
Methyl 2-(4-bromophenyl)acetateMethyl ester vs. ethyl esterLower metabolic stability

Methodological Insight : Use molecular docking to correlate substituent effects with target binding .

Basic: What purification methods yield >95% purity?

  • Column Chromatography : Use silica gel with hexane/EtOAc (4:1) .
  • Recrystallization : Ethanol/water mixtures optimize crystal growth .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for chiral separation .

Advanced: How to address low yields in Bi-catalyzed syntheses?

Common pitfalls:

  • Catalyst deactivation from moisture (use anhydrous MeNO₂) .
  • Side reactions (e.g., ester hydrolysis at high temperatures).

Q. Optimization :

  • Screen Brønsted acids (e.g., TfOH) as co-catalysts to enhance Bi(OTf)₃ activity .
  • Employ flow microreactors for precise temperature control and reduced reaction times .

Basic: What are the compound’s key physicochemical properties?

  • Melting Point : ~120–122°C .
  • Solubility : DMSO > ethanol > water .
  • logP : ~2.1 (predicted via ChemDraw), indicating moderate lipophilicity .

Advanced: What computational tools predict its solid-state packing?

  • Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions .
  • Density Functional Theory (DFT) for lattice energy calculations .

Experimental Validation : Compare with X-ray data (SHELXL refinement) .

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